(6E)-4-chloro-6-[[2-(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinyl]methylidene]-2-nitrocyclohexa-2,4-dien-1-one
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Overview
Description
5-chloro-2-hydroxy-3-nitrobenzaldehyde (5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloro, hydroxy, and nitro group on a benzaldehyde ring, coupled with a triazinoindole moiety through a hydrazone linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-2-hydroxy-3-nitrobenzaldehyde (5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone typically involves multiple steps:
Starting Materials: The synthesis begins with 5-chlorosalicylaldehyde and 5-methyl-5H-[1,2,4]triazino[5,6-b]indole.
Condensation Reaction: The nitrobenzaldehyde is then condensed with the triazinoindole derivative in the presence of a suitable hydrazine derivative to form the hydrazone linkage.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas and a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide or other strong nucleophiles in an appropriate solvent.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
Chemistry:
Ligand Synthesis: The compound can be used to synthesize Schiff base ligands, which are important in coordination chemistry.
Biology:
Enzyme Inhibition:
Medicine:
Industry:
Material Science: The compound’s unique structure may be explored for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-chloro-2-hydroxy-3-nitrobenzaldehyde (5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazone linkage allows it to form stable complexes with metal ions, which can inhibit enzyme activity by chelating essential metal cofactors . Additionally, the triazinoindole moiety can intercalate with DNA, disrupting cellular processes and leading to apoptosis in cancer cells .
Comparison with Similar Compounds
2-Hydroxy-5-nitrobenzaldehyde: Shares the nitrobenzaldehyde core but lacks the triazinoindole moiety.
5-Chloro-2-nitrobenzaldehyde: Similar structure but without the hydroxy group.
2-Chloro-5-nitrobenzaldehyde: Another related compound with a different substitution pattern.
Uniqueness: The uniqueness of 5-chloro-2-hydroxy-3-nitrobenzaldehyde (5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone lies in its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both the nitrobenzaldehyde and triazinoindole moieties allows for diverse applications in various scientific fields.
Properties
Molecular Formula |
C17H12ClN7O3 |
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Molecular Weight |
397.8 g/mol |
IUPAC Name |
4-chloro-2-[(E)-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl]-6-nitrophenol |
InChI |
InChI=1S/C17H12ClN7O3/c1-24-12-5-3-2-4-11(12)14-16(24)20-17(23-21-14)22-19-8-9-6-10(18)7-13(15(9)26)25(27)28/h2-8,26H,1H3,(H,20,22,23)/b19-8+ |
InChI Key |
BNSVGSMZNIMFIR-UFWORHAWSA-N |
Isomeric SMILES |
CN1C2=CC=CC=C2C3=C1N=C(N=N3)N/N=C/C4=C(C(=CC(=C4)Cl)[N+](=O)[O-])O |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1N=C(N=N3)NN=CC4=C(C(=CC(=C4)Cl)[N+](=O)[O-])O |
Origin of Product |
United States |
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